molecular formula C20H16K2N2O7 B1317440 Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate CAS No. 207124-63-8

Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate

Cat. No. B1317440
M. Wt: 474.5 g/mol
InChI Key: MUCQANVZZZELIW-UHFFFAOYSA-L
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Description

Potassium [2,2’-biquinoline]-4,4’-dicarboxylate trihydrate is a water-soluble organic molecule with a variety of applications in scientific experiments. It is available for purchase for pharmaceutical testing .


Physical And Chemical Properties Analysis

Potassium is a member of the group 1 of alkali cations, sometimes also referred to group IA. Its atomic number is 19 and atomic weight is 39.0983 g mol −1. As other members of the alkali metals family, potassium is highly reactive .

Scientific Research Applications

Radioluminescence and Chemiluminescence

Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate and related compounds exhibit notable radioluminescence and chemiluminescence properties. These compounds can be radiolyzed to form novel 1,4-dihydroquinolines, which emit light upon the addition of bases in the presence of oxygen, resulting in quinolinones. Such reactions have potential applications as radiation dosimeters and analytical tools due to their high quantum yields (Papadopoulos et al., 2000).

Coordination Chemistry

Research on the coordination chemistry of sodium and potassium ions with ligands like 1,10-phenanthroline and organic anions reveals the formation of various complexes. These findings suggest the possibility of following these cations in vivo and have implications for understanding the interactions of potassium ions in biological systems (Poonia, 1977).

Supramolecular Chemistry

The compound has been used to construct supramolecular compounds through self-assembly processes, demonstrating the versatility of potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate in forming complex structures with potential applications in materials science (Min & Suh, 2001).

Luminescent Properties

Studies on the luminescent properties of 2,2'-biquinolines and their silver(I) derivatives have shown that metal coordination induces significant emission properties, leading to potential applications in the design of luminescent materials for various technological applications (Pucci et al., 2011).

Heterocyclization Reactions

Potassium salts of 2-thioquinazolin-4-one, when treated with specific reagents, undergo heterocyclization, forming tricyclic systems. This chemical behavior has implications for the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Zborovskii et al., 2003).

Safety And Hazards

When handling Potassium [2,2’-biquinoline]-4,4’-dicarboxylate trihydrate, it’s important to use personal protective equipment. Avoid contact with skin, eyes, and clothing. Do not ingest or breathe vapors/dust. Avoid dust formation. Keep away from heat and sources of ignition .

properties

IUPAC Name

dipotassium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O4.2K.3H2O/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;;;;/h1-10H,(H,23,24)(H,25,26);;;3*1H2/q;2*+1;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCQANVZZZELIW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].O.O.O.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16K2N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583648
Record name Potassium [2,2'-biquinoline]-4,4'-dicarboxylate--water (2/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate

CAS RN

207124-63-8
Record name Potassium [2,2'-biquinoline]-4,4'-dicarboxylate--water (2/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-BIQUINOLINE-4,4'-DICARBOXYLIC ACID, DIPOTASSIUM SALT TRIHYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate
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Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate
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Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate
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Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate
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Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate
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Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate

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